molecular formula C15H10Cl2N2O B1658989 7-Chloro-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one CAS No. 62820-68-2

7-Chloro-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one

Cat. No.: B1658989
CAS No.: 62820-68-2
M. Wt: 305.2 g/mol
InChI Key: REMSCYSCVLMSET-UHFFFAOYSA-N
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Description

7-Chloro-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a quinazolinone core with chloro and methyl substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-amino-5-chlorobenzoic acid with 4-chlorobenzaldehyde in the presence of a suitable catalyst, such as acetic anhydride, to form the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired quinazolinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes essential for bacterial survival .

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 6-chloro-3-(4-chlorophenyl)-2-methyl-
  • 4(3H)-Quinazolinone, 7-chloro-3-(4-fluorophenyl)-2-methyl-
  • 4(3H)-Quinazolinone, 7-chloro-3-(4-bromophenyl)-2-methyl-

Uniqueness

7-Chloro-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for further research and development .

Properties

CAS No.

62820-68-2

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

7-chloro-3-(4-chlorophenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C15H10Cl2N2O/c1-9-18-14-8-11(17)4-7-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,1H3

InChI Key

REMSCYSCVLMSET-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=C(C=C3)Cl

Origin of Product

United States

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